molecular formula C19H14Cl2N6O B605059 1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine CAS No. 870061-27-1

1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine

Cat. No. B605059
M. Wt: 413.262
InChI Key: GMVNBKZQJFRFAR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a dichlorophenyl group, a pyridin-2-yloxy group, a phenylmethyl group, and a 1H-1,2,3,4-tetrazol-5-amine group. These groups are likely to confer specific chemical and physical properties to the molecule, and may also determine its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dichlorophenyl group, for example, is a type of halogenated aromatic ring, which can participate in various types of chemical reactions. The 1H-1,2,3,4-tetrazol-5-amine group is a type of heterocyclic ring containing four nitrogen atoms, which can also have unique chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the dichlorophenyl group might undergo nucleophilic substitution reactions, while the tetrazol group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of the dichlorophenyl and tetrazol groups could potentially make the compound relatively polar, which could affect its solubility in different solvents .

Scientific Research Applications

Src Kinase Inhibition

A compound structurally related to 1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine, identified as a potent Src kinase inhibitor, showed desirable pharmacokinetic properties and demonstrated activity in human tumor cell lines and animal models of tumor growth. This suggests potential applications in cancer research and treatment (Noronha et al., 2007).

Molecular Structure and Optical Properties

Research on molecules with structural similarities revealed insights into their molecular structures, optical functions, and their potential applications in creating heterojunctions for various uses, including in the field of photosensors (Zedan et al., 2020).

Chemoselective Alkene Hydrocarboxylation Initiators

In another study, a related compound was synthesized and assessed as a chemoselective initiator for alkene hydrocarboxylation, a process important in chemical synthesis (Dyer, Fawcett, & Hanton, 2005).

Anticancer Research

A study synthesized novel amide derivatives structurally similar to 1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine and assessed their antiproliferative activity against human breast cancer cell lines, indicating potential applications in anticancer drug development (Panneerselvam et al., 2022).

P2X7 Antagonists

In medicinal chemistry, similar compounds were synthesized and evaluated as potent P2X7 antagonists. Such studies contribute to the development of new therapeutic agents targeting the P2X7 receptor, relevant in various diseases (Pérez-Medrano et al., 2011).

Metal Complexes in Cancer Research

Research into metal complexes containing benzimidazole ligands, including compounds structurally related to the chemical , revealed potential as anticancer compounds (Ghani & Mansour, 2011).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential biological activities, such as whether it has any useful pharmacological effects .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNBKZQJFRFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 5
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 6
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine

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